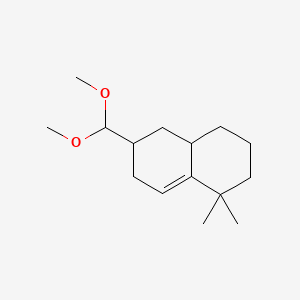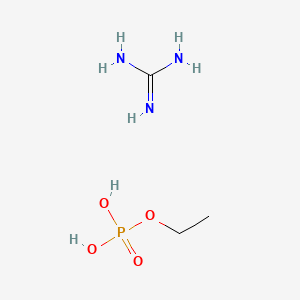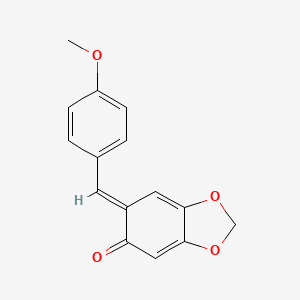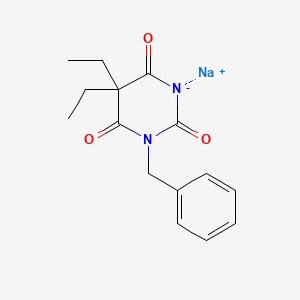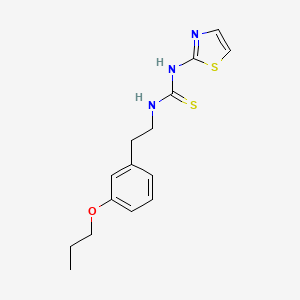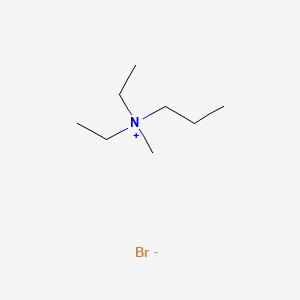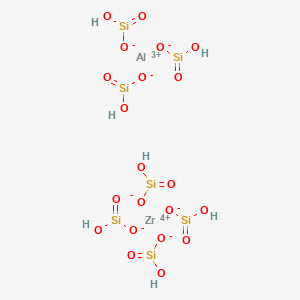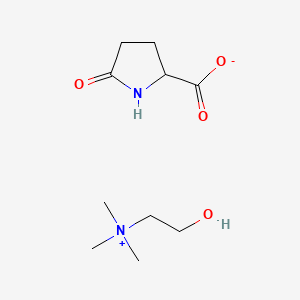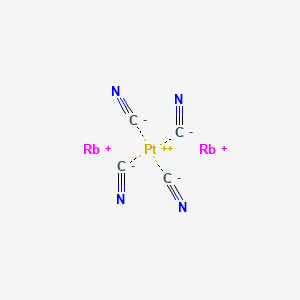
Dirubidium tetrakis(cyano-C)platinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dirubidium tetrakis(cyano-C)platinate is a coordination compound with the molecular formula C₄N₄PtRb₂. It consists of a platinum(II) center coordinated to four cyano ligands and two rubidium cations. This compound is known for its unique structural and electronic properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Dirubidium tetrakis(cyano-C)platinate can be synthesized through the reaction of potassium tetracyanoplatinate(II) with rubidium chloride in an aqueous solution. The reaction typically proceeds as follows:
K2[Pt(CN)4]+2RbCl→Rb2[Pt(CN)4]+2KCl
The reaction is carried out under ambient conditions, and the product is isolated by filtration and recrystallization from water.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization and drying.
化学反応の分析
Types of Reactions
Dirubidium tetrakis(cyano-C)platinate undergoes various chemical reactions, including:
Substitution Reactions: The cyano ligands can be substituted by other ligands such as halides or phosphines.
Oxidation-Reduction Reactions: The platinum center can undergo redox reactions, changing its oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines. Reactions are typically carried out in polar solvents such as water or acetonitrile.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coordination Reactions: Ligands such as ethylenediamine or bipyridine are used to form coordination complexes.
Major Products
Substitution Reactions: Products include substituted platinum complexes such as dirubidium tetrakis(chloro-C)platinate.
Oxidation-Reduction Reactions: Products include platinum(IV) or platinum(0) complexes.
Coordination Reactions: Products include coordination complexes with various ligands.
科学的研究の応用
Dirubidium tetrakis(cyano-C)platinate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metal-ligand interactions in biological systems.
Medicine: Explored for its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Industry: Used in the production of electronic materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of dirubidium tetrakis(cyano-C)platinate involves its ability to coordinate with various ligands and metal ions. The platinum center can interact with biological molecules such as DNA and proteins, leading to potential therapeutic effects. The cyano ligands play a crucial role in stabilizing the platinum center and facilitating its interactions with other molecules.
類似化合物との比較
Similar Compounds
- Potassium tetracyanoplatinate(II)
- Sodium tetracyanoplatinate(II)
- Barium tetracyanoplatinate(II)
Uniqueness
Dirubidium tetrakis(cyano-C)platinate is unique due to the presence of rubidium cations, which can influence the compound’s solubility, stability, and reactivity. Compared to similar compounds with potassium or sodium cations, this compound may exhibit different electronic and structural properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
15321-31-0 |
|---|---|
分子式 |
C4N4PtRb2 |
分子量 |
470.09 g/mol |
IUPAC名 |
platinum(2+);rubidium(1+);tetracyanide |
InChI |
InChI=1S/4CN.Pt.2Rb/c4*1-2;;;/q4*-1;+2;2*+1 |
InChIキー |
FHDGVVLTYUCXFQ-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Rb+].[Rb+].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


